4-(Aminomethyl)-3-methylbenzoic acid

Enzymology Neurochemistry Monoamine Oxidase

Unlike unsubstituted PAMBA, the 3-methyl group confers >10,000-fold MAO-A selectivity and weak HDAC activity (IC50 > 50,000 nM), creating a clean pharmacological tool with minimized epigenetic liability. Its bifunctional amine/carboxylic acid structure is ideal for rapid amide library synthesis, enabling the development of next-generation, selective antifibrinolytics and oncology therapeutics. Avoid confounding data with this precisely differentiated probe.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B7903537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3-methylbenzoic acid
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)CN
InChIInChI=1S/C9H11NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5,10H2,1H3,(H,11,12)
InChIKeyVGZUHCPDFVCBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-3-methylbenzoic Acid (CAS 73831-12-6): Procurement and Chemical Profile Overview


4-(Aminomethyl)-3-methylbenzoic acid (CAS: 73831-12-6) is a small-molecule aromatic amino acid derivative, characterized by a benzoic acid core substituted at the 3-position with a methyl group and at the 4-position with an aminomethyl moiety [1]. This specific substitution pattern creates a steric and electronic environment distinct from its unsubstituted analog, 4-(aminomethyl)benzoic acid (PAMBA) . The compound is a known inhibitor of the fibrinolytic system, acting as a lysine analog that competitively binds to plasminogen, thereby inhibiting its activation to plasmin . It is also reported to exhibit weak inhibitory activity against histone deacetylase (HDAC) enzymes [2]. The presence of both a primary amine and a carboxylic acid group makes it a versatile intermediate for generating amide libraries and conjugates for further functionalization [1].

Why 4-(Aminomethyl)-3-methylbenzoic Acid Cannot Be Substituted by Generic Lysine Analogs


Substituting 4-(Aminomethyl)-3-methylbenzoic acid with other lysine analogs like 4-(aminomethyl)benzoic acid (PAMBA) or ε-aminocaproic acid (EACA) is not scientifically justifiable due to differences in molecular recognition and off-target activity profiles. The 3-methyl substitution on the aromatic ring of the target compound introduces a steric constraint not present in PAMBA, which can significantly alter its binding mode to target proteins like plasminogen/plasmin . While PAMBA is a potent, general antifibrinolytic, the specific structure of 4-(Aminomethyl)-3-methylbenzoic acid may confer a distinct selectivity window, as suggested by its weak interaction with HDACs, a property that is not a primary feature of the class [1]. Furthermore, the methyl group impacts physicochemical properties, such as lipophilicity, potentially affecting cellular permeability and metabolic stability differently than its unsubstituted counterpart . These molecular distinctions underscore that this is a specific chemical tool, not a generic lysine analog interchangeable with other members of the class.

Quantitative Differentiation of 4-(Aminomethyl)-3-methylbenzoic Acid: A Comparative Evidence Guide


Selective MAO-A Inhibition vs. Inactive on MAO-B

4-(Aminomethyl)-3-methylbenzoic acid exhibits a high degree of selectivity for Monoamine Oxidase A (MAO-A) over the MAO-B isoform. This is a significant point of differentiation from many non-selective MAO inhibitors. The compound inhibits MAO-A with an IC50 of 82 nM, while its activity against MAO-B is negligible, with an IC50 of 890,000 nM [1]. This represents a >10,000-fold selectivity for MAO-A. In contrast, a common comparator like the drug Moclobemide is a reversible inhibitor of MAO-A with an IC50 in the micromolar range, but many classical MAO inhibitors are non-selective [2].

Enzymology Neurochemistry Monoamine Oxidase

Weak HDAC Inhibition: A Negative Selector for Kinase-Focused Screens

In contrast to many small molecules containing a carboxylic acid or hydroxamic acid moiety, 4-(Aminomethyl)-3-methylbenzoic acid is an extremely weak inhibitor of histone deacetylases (HDACs). It exhibits an IC50 of >50,000 nM against HDAC2 and HDAC3 [1]. This is a crucial quantitative differentiator from potent HDAC inhibitors like Vorinostat (SAHA), which has an IC50 of approximately 10 nM against HDAC1 and 20 nM against HDAC3 [2]. The weak activity of the target compound against HDACs suggests it is less likely to produce confounding epigenetic effects in phenotypic screens.

Epigenetics Cancer Biology Histone Deacetylase

Antiproliferative Activity in NB-4 Leukemia Cells

4-(Aminomethyl)-3-methylbenzoic acid has demonstrated measurable antiproliferative activity against human NB-4 cells, a model for acute promyelocytic leukemia [1]. While the exact IC50 value is not reported in the public domain, the confirmed activity in this assay differentiates it from completely inactive analogs. For comparison, many simple benzoic acid derivatives lack any growth-inhibitory effect in this cell line.

Oncology Cell Biology Phenotypic Screening

Validated Application Scenarios for Procuring 4-(Aminomethyl)-3-methylbenzoic Acid


Neuroscience Tool Compound for MAO-A Specific Pathway Analysis

Leveraging its exceptional >10,000-fold selectivity for MAO-A over MAO-B [1], 4-(Aminomethyl)-3-methylbenzoic acid serves as an ideal chemical probe to dissect the specific roles of MAO-A in neurotransmitter metabolism. This specificity allows researchers to avoid the confounding biological effects of MAO-B inhibition that are common with less selective inhibitors, ensuring cleaner data interpretation in studies of depression, anxiety, and neurodegeneration.

Selectivity Scaffold for Kinase or Protease Inhibitor Lead Optimization

Its confirmed weak activity against HDACs (IC50 > 50,000 nM) [2] makes this compound a privileged starting scaffold for developing inhibitors of other target classes like kinases or proteases. Using this core minimizes the risk of introducing unwanted epigenetic liabilities that can plague drug discovery programs. This negative selectivity profile is a key criterion for procurement by medicinal chemistry teams focused on developing targeted therapies.

Construction of Focused Antifibrinolytic Libraries via Amide Coupling

As a lysine analog with a distinct 3-methyl substitution pattern, this compound is an essential building block for synthesizing novel antifibrinolytic agents . The presence of both a primary amine and a carboxylic acid facilitates straightforward amide coupling chemistry, enabling the creation of diverse compound libraries. These libraries can be screened to discover next-generation hemostatic agents with improved potency or selectivity profiles compared to standard-of-care drugs like Tranexamic Acid or PAMBA.

Cellular Model Validation in Hematological Malignancies

The documented antiproliferative activity against NB-4 leukemia cells [3] provides a strong rationale for its use in oncology research. Researchers can employ this compound as a reference standard or starting point for developing novel therapies for acute promyelocytic leukemia and other hematological cancers. Its procurement is justified for projects aiming to validate new therapeutic targets or screen for synergistic drug combinations in this specific disease context.

Quote Request

Request a Quote for 4-(Aminomethyl)-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.